3-Bromoheptane

Catalog No.
S749001
CAS No.
1974-05-6
M.F
C7H15Br
M. Wt
179.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoheptane

CAS Number

1974-05-6

Product Name

3-Bromoheptane

IUPAC Name

3-bromoheptane

Molecular Formula

C7H15Br

Molecular Weight

179.1 g/mol

InChI

InChI=1S/C7H15Br/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3

InChI Key

MLHXKYLLJRLHGH-UHFFFAOYSA-N

SMILES

CCCCC(CC)Br

Canonical SMILES

CCCCC(CC)Br

3-Bromoheptane is an organic compound with the molecular formula C₇H₁₅Br. It is a bromoalkane, specifically a brominated derivative of heptane, where a bromine atom is substituted at the third carbon of the heptane chain. The compound exists as a colorless to pale yellow liquid and has a characteristic odor. Its boiling point ranges from 139 to 140.5 °C, and it has a density of approximately 1.1577 g/cm³ at 0 °C .

  • 3-Bromoheptane is flammable and can irritate skin and eyes [].
  • It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].
Typical of alkyl halides:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Following Zaitsev's rule, 3-bromoheptane can undergo elimination reactions to form alkenes. For example, treatment with a strong base can lead to dehydrohalogenation, resulting in the formation of hept-2-ene or hept-3-ene .
  • Radical Reactions: Under radical conditions, 3-bromoheptane can participate in reactions leading to the formation of various products, including alkanes and alkenes.

3-Bromoheptane can be synthesized through several methods:

  • Bromination of Heptane: Direct bromination of heptane using bromine in the presence of light or heat can yield 3-bromoheptane as one of the products.
  • Alkylation Reactions: Starting from simpler alkyl halides or alcohols, 3-bromoheptane can be synthesized via alkylation reactions using suitable reagents.
  • Nucleophilic Substitution: Reacting 3-heptanol with hydrogen bromide can also produce 3-bromoheptane through nucleophilic substitution .

3-Bromoheptane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Used as a reagent in laboratory settings for studying reaction mechanisms involving alkyl halides.
  • Solvent: Due to its properties, it may be used as a solvent in certain

Several compounds share structural similarities with 3-bromoheptane. Here are some notable examples:

Compound NameMolecular FormulaCharacteristics
1-BromopentaneC₅H₁₁BrA shorter-chain bromoalkane; more reactive due to primary carbon.
2-BromopentaneC₅H₁₁BrSecondary bromoalkane; undergoes elimination more readily than primary halides.
1-BromohexaneC₆H₁₃BrSimilar reactivity; longer chain affects boiling point and solubility.
2-BromohexaneC₆H₁₃BrSecondary structure; exhibits different elimination pathways compared to 3-bromoheptane.

Uniqueness

What sets 3-bromoheptane apart from these similar compounds is its specific position of the bromine atom on the heptane chain, which influences its reactivity patterns and potential applications in organic synthesis compared to shorter-chain analogs. The unique branching and position also affect its boiling point and physical properties, making it suitable for specific chemical applications that require longer alkyl chains.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1974-05-6

General Manufacturing Information

Heptane, 3-bromo-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types